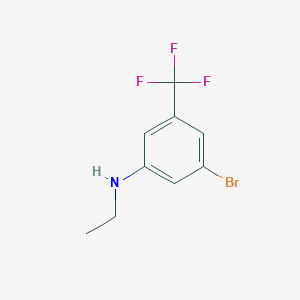

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine

Description

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is an aromatic amine derivative featuring a phenyl ring substituted with bromo (Br) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively, and an ethylamine (-CH₂CH₂NH₂) side chain.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrF3N |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

3-bromo-N-ethyl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H9BrF3N/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3 |

InChI Key |

SWBAMXHTANDWNX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine typically involves the bromination of a trifluoromethyl-substituted phenyl compound followed by the introduction of an ethylamine group. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the phenyl ring. The resulting intermediate is then subjected to nucleophilic substitution with ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Overview

The compound (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is an organic molecule characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethylamine moiety attached to a phenyl ring. This unique structure imparts significant chemical reactivity and biological activity, making it valuable in various scientific research applications.

Pharmaceuticals

-

Drug Development :

- This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its structural attributes allow it to interact with various biological pathways, making it a candidate for drug discovery and development.

- Case Study : Research has shown that similar compounds exhibit significant inhibitory effects on enzymes involved in inflammation, such as nitric oxide synthase, suggesting potential applications in treating inflammatory diseases .

-

Anticancer Activity :

- Investigations into structurally related compounds have revealed their ability to inhibit cancer cell proliferation. For instance, compounds with similar trifluoromethyl groups demonstrated effective growth inhibition in breast cancer cell lines (IC50 values around 8.47 µM) indicating potential therapeutic applications.

- Table: Anticancer Activity

Study Cell Line IC50 Value (µM) Effect Anticancer Study MCF-7 (Breast Cancer) 8.47 ± 0.18 Significant growth inhibition

Agrochemicals

- Pesticide Development :

- The compound is utilized in the formulation of pesticides and herbicides due to its ability to disrupt biological pathways in pests. Its unique chemical properties allow for targeted action against specific pest species.

- Example : Compounds with trifluoromethyl groups have been shown to exhibit enhanced efficacy against various agricultural pests by interfering with their metabolic processes.

Materials Science

- Advanced Materials Synthesis :

- The chemical properties of this compound make it suitable for creating advanced materials, including polymers and coatings. Its reactivity allows for incorporation into complex material systems.

- Application : Research indicates that similar compounds can be used to synthesize materials with enhanced thermal stability and mechanical properties.

Antimicrobial Properties

Research has indicated that compounds featuring trifluoromethyl groups possess significant antimicrobial activity. For example, studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

- Table: Antimicrobial Activity

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) This compound S. aureus < 20 µM Similar Trifluoromethyl Derivative MRSA < 15 µM

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Key Comparisons:

- Trifluoromethyl (CF₃) vs. Methyl (CH₃): The compound N-[(3-Bromo-5-methylphenyl)methyl]ethanamine (CAS 1565333-41-6, ) shares the ethylamine group and bromo substituent but replaces CF₃ with CH₃.

Trifluoromethyl (CF₃) vs. Chloro (Cl):

In (3-Bromo-5-chloro-phenyl)-methyl-amine (CAS 1187928-79-5, ), the CF₃ group is replaced with Cl. Chloro is less electron-withdrawing than CF₃, which may result in higher reactivity in nucleophilic aromatic substitution reactions. This difference could impact pharmacokinetic properties such as metabolic stability .

Data Table: Substituent Comparison

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Alkyl Chain Length Variations

Key Comparisons:

- Ethylamine (-CH₂CH₂NH₂) vs. Methylamine (-CH₂NH₂):

The hydrochloride salt (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS 2155856-59-8, ) differs only in the alkyl chain length. Ethylamine derivatives generally exhibit higher lipophilicity than methylamine analogs, which may improve membrane permeability in biological systems but reduce aqueous solubility .

Aromatic System Modifications

Key Comparisons:

- Phenyl vs. Pyrimidinyl Systems: The compound (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine () replaces the phenyl ring with a pyrimidine heterocycle. However, the phenyl system in the target compound may offer greater synthetic versatility .

Key Comparisons:

Activation of β-Carbonic Anhydrase:

highlights that heterocyclic-alkyl amines (e.g., 2-pyridyl-methyl/ethyl-amine) lack activating effects on β-carbonic anhydrase (KA > 100 µM), whereas natural amines like D-Tyr show potent activation (KA = 1.07 µM). This suggests that the target compound’s bromo and trifluoromethyl groups may sterically or electronically hinder enzyme interaction unless paired with optimized substituents .Pharmacokinetic Predictions:

Studies on NE-100 () demonstrate the importance of CYP2D6 metabolism in clearance. The CF₃ group in the target compound could reduce CYP-mediated metabolism compared to halogenated analogs, prolonging half-life .

Biological Activity

(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the trifluoromethyl and bromine substituents, suggest that it may interact with biological targets in novel ways. This article reviews the existing literature on its biological activity, focusing on synthesis methods, mechanisms of action, and relevant case studies.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | [Not available in sources] |

| Molecular Formula | C9H8BrF3N |

| Molecular Weight | 250.07 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available brominated phenolic compounds and trifluoromethylating agents.

- Reactions : Electrophilic aromatic substitution is employed to introduce the bromine atom, while nucleophilic substitution can facilitate the incorporation of the ethyl amine group.

- Purification : The final product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties. For instance, studies have shown that similar compounds demonstrate significant antimicrobial effects against various bacterial strains. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting bacterial enzymes, which may be applicable to this compound as well .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For example, a study demonstrated that trifluoromethyl-substituted phenyl compounds significantly inhibited cell proliferation in cancer cell lines, suggesting that this compound could possess similar properties . The mechanisms may involve apoptosis induction and disruption of cellular signaling pathways.

Case Studies

- Inhibition of Cancer Cell Lines : A study involving a structurally similar compound showed an IC50 value of 8.47 µM against MCF-7 breast cancer cells, indicating effective growth inhibition . If this compound shares similar structural characteristics, it may exhibit comparable efficacy.

- Antimicrobial Efficacy : In vitro studies have demonstrated that compounds with a trifluoromethyl group show significant activity against Chlamydia species, highlighting the importance of this functional group in enhancing biological activity .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

- Signal Transduction Interference : By interacting with specific receptors or signaling pathways, this compound could alter cellular responses leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.